Product packaging for 2-Chloro-4-fluorodibenzo[b,d]furan(Cat. No.:)

2-Chloro-4-fluorodibenzo[b,d]furan

Cat. No.: B12994635
M. Wt: 220.62 g/mol
InChI Key: CMHIRUJKVIRABI-UHFFFAOYSA-N
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Description

Academic Significance of Dibenzo[b,d]furan Core Structures in Contemporary Chemistry

The rigid, planar, and aromatic nature of the dibenzo[b,d]furan nucleus imparts significant stability and unique electronic properties to molecules containing this moiety. ontosight.ai This has led to its incorporation into a range of functional materials and biologically active compounds. In materials science, dibenzo[b,d]furan derivatives are investigated for their potential in developing new materials with specific electronic or optical properties. smolecule.com In medicinal chemistry, the dibenzo[b,d]furan scaffold is considered a "privileged structure," as it is found in numerous natural products and pharmaceutically active compounds with antimicrobial, antifungal, and anti-inflammatory activities. nih.gov

Overview of Halogenated Dibenzo[b,d]furan Congeners in Scientific Literature

Halogenated dibenzo[b,d]furans, particularly chlorinated dibenzofurans (CDFs), are a well-documented class of compounds in scientific literature. cdc.gov There are 135 different types of CDFs, categorized by the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. cdc.gov These compounds are often formed as unintentional byproducts in various industrial processes, such as chemical manufacturing and the bleaching of paper pulp, as well as from incinerators. cdc.gov Due to their environmental persistence and potential for bioaccumulation, many halogenated dibenzofurans are subjects of environmental and toxicological research. ontosight.aicdc.gov The toxicity of these congeners can vary significantly depending on the number and placement of the halogen atoms. wikipedia.org

Specific Research Focus on 2-Chloro-4-fluorodibenzo[b,d]furan within the Halogenated Dibenzo[b,d]furan Class

This compound is a specific congener within the broader family of halogenated dibenzofurans. It is a polycyclic aromatic compound featuring a dibenzo[b,d]furan core with a chlorine atom at the 2-position and a fluorine atom at the 4-position. smolecule.com The presence of two different halogen atoms on the dibenzofuran skeleton makes it an interesting subject for synthetic and medicinal chemistry. smolecule.com

The chemical reactivity of this compound is influenced by its halogen substituents. Potential chemical transformations include:

Nucleophilic Aromatic Substitution: The chlorine atom is susceptible to replacement by various nucleophiles. smolecule.com

Electrophilic Substitution Reactions: The aromatic rings can undergo further functionalization through electrophilic substitution. smolecule.com

Oxidation and Reduction: The dibenzofuran system can be subjected to redox reactions to create new derivatives. smolecule.com

While specific research on this compound is limited, its structural features suggest potential applications in several fields. In pharmaceutical development, its unique structure makes it a candidate for the synthesis of novel anticancer or antimicrobial agents. smolecule.com In the realm of material science, it could be utilized in the creation of new materials with tailored electronic or optical characteristics. smolecule.com Furthermore, analogous compounds have been explored in agricultural chemistry, indicating potential applications in pest control. smolecule.com

Table 1: Properties and Potential Applications of this compound

PropertyDescription
Molecular Formula C₁₂H₆ClFO
Structure Dibenzo[b,d]furan core with a chlorine at position 2 and a fluorine at position 4.
Potential Chemical Reactions Nucleophilic aromatic substitution, electrophilic substitution, oxidation, reduction. smolecule.com
Potential Applications Pharmaceutical development (anticancer, antimicrobial), material science, agricultural chemistry. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClFO B12994635 2-Chloro-4-fluorodibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

2-chloro-4-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H

InChI Key

CMHIRUJKVIRABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)F

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 4 Fluorodibenzo B,d Furan and Its Molecular Analogues

Precursor-Based Synthetic Strategies for Dibenzo[b,d]furan Derivatives

The construction of the dibenzo[b,d]furan ring system is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this goal. These strategies often rely on the formation of a key carbon-carbon or carbon-oxygen bond to complete the furan (B31954) ring.

A prevalent strategy for synthesizing dibenzofurans involves the intramolecular cyclization of diaryl ether precursors. acs.orgrsc.org This approach typically involves a diaryl ether with appropriate leaving groups or activatable C-H bonds that can undergo ring closure to form the central furan ring. Palladium-catalyzed reactions, for example, can facilitate the intramolecular C-H arylation of diaryl ethers. researchgate.net These reactions often require a directing group to achieve regioselectivity. The synthesis of the target molecule, 2-Chloro-4-fluorodibenzo[b,d]furan, via this pathway would necessitate a starting material like 2-(2-halophenoxy)-1-chloro-3-fluorobenzene, which would then undergo cyclization.

Another variation is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers, which proceeds in refluxing ethanol (B145695) with palladium acetate (B1210297) as the catalyst. organic-chemistry.org The versatility of these methods allows for the synthesis of a wide range of substituted dibenzofurans, contingent on the availability of the corresponding diaryl ether precursors. rsc.orgresearchgate.net

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of dibenzofurans is no exception. Palladium and copper are the most commonly employed metals for these transformations.

Palladium-catalyzed reactions are a powerful tool for constructing the dibenzofuran (B1670420) skeleton. One such method involves the intramolecular C-H activation and C-O cyclization of 2-arylphenols. acs.orgnih.gov This process, often using air as the oxidant, can tolerate a variety of functional groups. acs.org For instance, 2-arylphenols can undergo oxidative cyclization catalyzed by Pd(II) in the presence of an oxidant like tert-butyl peroxybenzoate, where the cleavage of the C-H bond is the rate-limiting step. nih.gov

Another robust palladium-catalyzed approach is the cyclization of o-iododiaryl ethers. These precursors can be synthesized in a one-pot reaction through sequential iodination and O-arylation of phenols. The subsequent cyclization is efficiently catalyzed by reusable Pd/C under ligand-free conditions. organic-chemistry.org The reaction of o-iodophenols with silylaryl triflates, followed by a palladium-catalyzed cyclization, also yields dibenzofurans in good to excellent yields and tolerates various functional groups. organic-chemistry.org

A domino approach using palladium nanoparticles has been developed for the synthesis of benzofurans via Sonogashira cross-coupling reactions, which could be adapted for dibenzofuran synthesis. organic-chemistry.org These methods highlight the versatility of palladium catalysis in forming the dibenzofuran core from different precursors.

Table 1: Examples of Palladium-Catalyzed Dibenzo[b,d]furan Synthesis

PrecursorCatalyst SystemConditionsProductYieldReference
Diaryl Ether Diazonium SaltPd(OAc)₂ (3 mol%)Ethanol, refluxDibenzofuran- organic-chemistry.org
o-Iododiaryl EtherPd/CLigand-freeDibenzofuran- organic-chemistry.org
2-ArylphenolPd(OAc)₂Air (oxidant)Substituted Dibenzofuran- acs.org
o-Iodophenol + Silylaryl triflatePd catalystCsFSubstituted DibenzofuranGood to excellent organic-chemistry.org

Copper-catalyzed reactions provide an alternative and efficient route to dibenzofurans. A notable method is the cyclization of cyclic diaryliodonium triflates with water, which acts as the oxygen source in an oxygen-iodine exchange process. acs.org This reaction is catalyzed by various copper salts, with the yield being significantly improved by the use of ligands. This methodology has been shown to produce a variety of dibenzofuran derivatives in good to excellent yields (up to 96%). acs.org

The general applicability of copper catalysis is also seen in the aerobic oxidative cyclization of phenols and alkynes to form benzofurans, a reaction that could potentially be extended to dibenzofuran synthesis. rsc.org Furthermore, copper catalysts, in combination with hypervalent iodine reagents, are versatile for the functionalization of unactivated substrates. researchgate.net

Table 2: Copper-Catalyzed Synthesis of Dibenzo[b,d]furan Derivatives

PrecursorCatalyst SystemConditionsYieldReference
Cyclic Diaryliodonium TriflateCuCl with Ligand (L4)Water83% acs.org
Cyclic Diaryliodonium SaltsCu(OAc)₂1,2-glycol, Base, 100 °CModerate to good researchgate.net

Radical cyclization offers another pathway for the construction of the furan ring in dibenzofurans. Aryl radicals generated from precursors like o-alkenyloxyarene diazonium salts can efficiently form dihydrobenzofuran derivatives. rsc.org While this initially forms a dihydrobenzofuran, subsequent oxidation or aromatization steps can lead to the fully aromatic dibenzofuran system.

More complex cascade radical cyclizations have been developed for the synthesis of benzofuran (B130515) derivatives. nih.gov For example, a single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization followed by intermolecular coupling. nih.gov These radical-based methods often proceed under mild conditions and can be used to construct complex polycyclic systems. nih.govnih.gov

Metal-Catalyzed Coupling Reactions for Dibenzo[b,d]furan Ring Formation

Selective Halogenation and Fluorination Techniques Applied to Dibenzo[b,d]furan Scaffolds

An alternative synthetic approach to this compound is the direct halogenation and fluorination of the parent dibenzo[b,d]furan ring. The success of this strategy hinges on the ability to control the regioselectivity of the halogenation reactions.

Halogenation of dibenzofuran typically occurs at the 2-position. chempedia.info For instance, bromination with bromine in acetic acid or with N-bromosuccinimide yields 2-bromodibenzofuran. Similarly, chlorination in acetic acid with an iron powder catalyst can be controlled to give 2-chlorodibenzofuran (B1219818). chempedia.info The 2,8-dihalo compounds can also be prepared under specific conditions. chempedia.info

Selective fluorination of aromatic compounds is a more challenging task. cas.cz The fluorination of dibenzofuran with reagents like caesium fluoroxysulfate (CFS) has been studied, and the product distribution is similar to nitration, suggesting an electron transfer pathway. The regioselectivity of fluorination with CFS on dibenzofuran yields a mixture of 1-fluoro, 2-fluoro, and 3-fluoro isomers. cas.cz Theoretical studies on selective fluorination with reagents like Selectfluor indicate a preference for a single electron transfer (SET) mechanism over an SN2 mechanism. rsc.org

Achieving the specific 2-chloro-4-fluoro substitution pattern on a pre-formed dibenzofuran ring would likely require a multi-step process with careful control of directing groups and reaction conditions to overcome the inherent regiochemical preferences of the dibenzofuran nucleus.

Table 3: Halogenation and Fluorination of Dibenzo[b,d]furan

ReagentConditionsProduct(s)Reference
BromineAcetic Acid2-Bromodibenzofuran chempedia.info
N-BromosuccinimideBoiling Carbon Tetrachloride2-Bromodibenzofuran chempedia.info
Chlorine/Iron powderAcetic Acid2-Chlorodibenzofuran chempedia.info
Caesium Fluoroxysulfate (CFS)-1-Fluoro, 2-Fluoro, 3-Fluorodibenzofuran mixture cas.cz

Direct Halogenation Strategies

Direct halogenation of the parent dibenzo[b,d]furan molecule presents a straightforward approach to introducing halogen substituents. However, the success of this strategy is highly dependent on the halogen and the reaction conditions, with selectivity being a primary challenge.

Electrophilic chlorination of dibenzo[b,d]furan typically occurs at the 2, 8, 3, and 7 positions. Studies on the chlorination of dibenzofuran mediated by copper and iron chlorides have shown that the reaction proceeds, favoring substitution at the 2, 3, 7, and 8 positions. This suggests that direct chlorination of 4-fluorodibenzo[b,d]furan could potentially yield the desired this compound. However, this approach would likely result in a mixture of isomers, including 2-chloro-6-fluorodibenzo[b,d]furan, due to the directing effects of the fluorine atom and the inherent reactivity of the dibenzofuran core.

In contrast, direct fluorination of dibenzo[b,d]furan is generally not a viable synthetic method. The high reactivity of common electrophilic fluorinating agents often leads to a lack of selectivity and can result in over-fluorination or degradation of the aromatic system. Therefore, the introduction of a fluorine substituent is almost exclusively achieved by employing a fluorine-containing starting material in a multi-step synthesis.

Table 1: Representative Examples of Direct Halogenation on Dibenzo[b,d]furan

Halogenating AgentCatalyst/ConditionsMajor ProductsObservations
Cl₂FeCl₃2-Chlorodibenzofuran, 2,8-Dichlorodibenzofuran (B1206507)Mixture of mono- and di-substituted products.
SO₂Cl₂AlCl₃2-ChlorodibenzofuranCan offer improved selectivity for monochlorination.
Br₂FeBr₃2-BromodibenzofuranSimilar reactivity pattern to chlorination.

Introduction of Fluorine Substituents

Given the challenges of direct fluorination, the most practical syntheses of fluoro-substituted dibenzofurans involve the construction of the molecule from fluorinated precursors. This approach allows for precise control over the position of the fluorine atom. A common strategy is the palladium-catalyzed intramolecular cyclization of a diaryl ether, which itself is typically assembled via a cross-coupling reaction.

One plausible pathway to this compound would begin with a suitably substituted phenol (B47542) and an aryl halide. For instance, the Ullmann condensation or a Buchwald-Hartwig amination could be used to couple 2-chlorophenol (B165306) with a 1-bromo-4-fluorobenzene (B142099) derivative. Alternatively, a Suzuki-Miyaura coupling, which often utilizes boronic acids or their corresponding trifluoroborate salts, could be employed. In this scenario, a boronic acid derivative of one of the aromatic rings would be coupled with a halide of the other.

Following the formation of the diaryl ether intermediate, a palladium-catalyzed intramolecular C-H activation/C-O cyclization can be used to form the furan ring. rsc.org This method is often tolerant of a variety of functional groups. rsc.org

Another established method for introducing a fluorine atom is the Balz-Schiemann reaction. This would involve the diazotization of an amino-substituted dibenzofuran, followed by decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. While effective, this would require the prior synthesis of the corresponding amino-substituted dibenzofuran.

Table 2: Proposed Multi-Step Synthesis of this compound

StepReaction TypeStarting MaterialsKey ReagentsProduct
1Suzuki-Miyaura Coupling2-Methoxyphenylboronic acid, 1-Bromo-2-chloro-4-fluorobenzenePd catalyst, base2-(2-Chloro-4-fluorophenoxy)-1-methoxybenzene
2Demethylation2-(2-Chloro-4-fluorophenoxy)-1-methoxybenzeneBBr₃ or HBr2-(2-Chloro-4-fluorophenoxy)phenol
3Intramolecular Cyclization2-(2-Chloro-4-fluorophenoxy)phenolPd catalyst, oxidantThis compound

Photoinduced Synthetic Routes to Dibenzo[b,d]furan Compounds

Photoinduced reactions offer an alternative, often metal-free, pathway to dibenzofuran derivatives. One such method is the photoinduced SRN1 (nucleophilic substitution, radical, unimolecular) reaction. nih.govnih.gov This process can be used for the intramolecular cyclization of o-arylphenols to form the dibenzofuran core. nih.govnih.gov

The synthesis typically begins with the preparation of a substituted o-arylphenol. This can be achieved through a Suzuki-Miyaura cross-coupling reaction. nih.gov For the synthesis of this compound, this would involve coupling an appropriately substituted arylboronic acid with a substituted o-halophenol. The resulting o-arylphenol is then subjected to photostimulation, often in a solvent such as liquid ammonia (B1221849) or an organic solvent, which initiates a radical chain reaction leading to the cyclized product. nih.gov This methodology has been shown to be effective for a range of substituted dibenzofurans, with yields varying from low to moderate depending on the specific substrates and reaction conditions. nih.gov

Table 3: Key Features of Photoinduced Dibenzofuran Synthesis

FeatureDescription
Reaction Type Photoinduced SRN1
Key Intermediate o-Arylphenol
Reaction Conditions Photostimulation (e.g., UV light) in a suitable solvent
Advantages Can be metal-free, proceeds via a radical pathway
Limitations Yields can be variable, may require specialized photochemical equipment

Process Optimization and Scalability Considerations in Halogenated Dibenzo[b,d]furan Synthesis

The transition of a synthetic route for halogenated dibenzo[b,d]furans from laboratory scale to industrial production requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness.

Catalyst Selection and Loading: For syntheses involving palladium-catalyzed cross-coupling and cyclization reactions, the choice of catalyst and ligand is critical. Optimization aims to identify a system that provides high yields and selectivity with the lowest possible catalyst loading to reduce costs and minimize metal contamination in the final product. The use of reusable catalysts, such as palladium on carbon (Pd/C), can also be an attractive option for large-scale production. biointerfaceresearch.com

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice must be fine-tuned. For instance, in Ullmann-type reactions, high temperatures are often required, which can be energy-intensive and may lead to side reactions. acs.org The use of more active catalysts or microwave irradiation can sometimes allow for milder reaction conditions. Solvent selection must also consider factors such as cost, environmental impact, and ease of removal and recovery.

Purification: The purification of halogenated aromatic compounds can be challenging due to their often similar physical properties. Scalable purification methods, such as recrystallization or distillation, are preferred over chromatographic methods which are generally less practical for large quantities.

Safety and Environmental Concerns: Halogenated organic compounds, including intermediates and byproducts, can be toxic and environmentally persistent. Process development must include robust safety protocols for handling these materials and methods for the treatment or recycling of waste streams. The formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans as potential byproducts, particularly in thermal processes, is a significant concern that must be carefully monitored and controlled. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Fluorodibenzo B,d Furan

Reactivity Profiles of Halogen Substituents on the Dibenzo[b,d]furan Core

The reactivity of the carbon-halogen bonds in 2-Chloro-4-fluorodibenzo[b,d]furan is central to its chemistry. The chlorine and fluorine atoms at the C2 and C4 positions, respectively, exhibit different behaviors in various reaction types due to their differing electronegativity, bond strengths, and ability to act as leaving groups.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

Studies on analogous compounds like 3-chloro-4-fluoronitrobenzene (B104753) have shown that nucleophilic substitution can occur, with the site of attack influenced by the activation provided by other substituents. researchgate.net For SNAr reactions on haloarenes to proceed, the presence of electron-withdrawing groups ortho or para to the leaving group is critical for stabilizing the intermediate. In this compound, the ether oxygen and the other halogen atom influence the electron density of the ring. Base-promoted SNAr reactions have been successfully applied to both chloroarenes and fluoroarenes for C-N bond formation. nih.gov The higher reactivity of C-F bonds compared to C-Cl bonds in such substitutions is often observed. nih.gov

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

Position Halogen Relative Reactivity Prediction Rationale
C4 Fluorine Higher Fluorine's strong inductive effect enhances the electrophilicity of the C4 position and stabilizes the Meisenheimer intermediate more effectively.

Reaction conditions, such as the nature of the nucleophile, solvent, and temperature, play a decisive role in the selectivity of these reactions. rsc.org

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the π-system of the aromatic ring, leading to the substitution of a hydrogen atom. The parent dibenzofuran (B1670420) molecule preferentially undergoes electrophilic attack at the 2, 8, 3, and 7 positions. For this compound, the regioselectivity of an incoming electrophile is directed by the combined effects of the ether oxygen, the chlorine atom, and the fluorine atom.

Both chlorine and fluorine are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than unsubstituted dibenzofuran. However, they are also ortho-, para-directors because of resonance effects, where their lone pairs can donate electron density to the ring. The ether oxygen is a strongly activating, ortho-, para-directing group.

Considering these factors, the potential sites for electrophilic attack are the hydrogen-substituted carbons at positions 1, 3, 6, 7, 8, and 9. The directing effects can be summarized as follows:

Ether Oxygen: Directs ortho (positions 4 and 6) and para (position 8).

C2-Chlorine: Directs ortho (positions 1 and 3) and para (position 8).

C4-Fluorine: Directs ortho (position 3) and para (position 6).

Metal-Mediated Transformations of Carbon-Halogen Bonds

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. diva-portal.org Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are standard methods for the functionalization of aryl halides. The success of these reactions depends on the oxidative addition of the aryl halide to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)).

The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. This order reflects the carbon-halogen bond dissociation energies. Therefore, in this compound, the C-Cl bond at the C2 position is expected to be significantly more reactive than the C-F bond at the C4 position in palladium- or nickel-catalyzed cross-coupling reactions. This differential reactivity would allow for selective functionalization at the C2 position while leaving the C-F bond intact, provided the reaction conditions are carefully controlled.

Recent advancements have also explored iron-catalyzed cross-coupling reactions, which provide a more cost-effective and environmentally friendly alternative. thieme-connect.de While specific applications to this substrate are not documented, the principles of differential C-Cl versus C-F reactivity are expected to hold.

Table 2: Predicted Selectivity in Metal-Catalyzed Cross-Coupling

Position Bond Predicted Reactivity Rationale
C2 C-Cl High The C-Cl bond is weaker and more susceptible to oxidative addition by common transition metal catalysts (e.g., Pd, Ni) than the C-F bond.

Reactivity of the Furan (B31954) Ring and Aromatic Systems

Oxidation and Reduction Chemistry

Oxidation: The oxidation of polychlorinated dibenzofurans (PCDFs) has been studied in biological and chemical systems. For instance, the white-rot fungus Phlebia lindtneri has been shown to metabolize 2,8-dichlorodibenzofuran (B1206507) (2,8-diCDF) to its corresponding hydroxylated derivative. nih.govoup.com This suggests that enzymatic oxidation of this compound would likely lead to the formation of phenolic products. Chemical oxidation, such as with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), can also occur. The oxidation of 2-chlorophenol (B165306) using Fenton's reagent has been shown to produce chlorinated dibenzofurans. nih.gov Stronger oxidizing agents could potentially lead to the cleavage of the furan or benzene (B151609) rings.

Reduction: Reduction reactions can affect the aromatic system or the halogen substituents. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) under mild conditions is unlikely to reduce the stable aromatic rings of the dibenzofuran core. However, under more forcing conditions, this could occur. More commonly, reduction chemistry targets the carbon-halogen bonds. Reductive dehalogenation can remove chlorine and fluorine atoms. Generally, C-Cl bonds are more readily reduced than C-F bonds. Reagents like sodium borohydride (B1222165) are typically used to reduce carbonyls and are not reactive enough to reduce aryl halides or aromatic rings. youtube.com

Radical Initiated Reactions

Gas-phase reactions with hydroxyl (•OH) radicals are considered a primary atmospheric degradation pathway for polychlorinated dibenzofurans. acs.orgnih.gov Theoretical and experimental studies on related compounds like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) show that the reaction is initiated by the addition of the •OH radical to the aromatic ring, forming a PCDD-OH adduct. nih.govacs.orgresearchgate.net The addition can occur at different carbon sites, with a preference for non-chlorinated positions.

For this compound, the •OH radical would likely add to one of the unsubstituted carbon atoms (1, 3, 6, 7, 8, 9). The resulting radical adduct is unstable and can undergo further reactions, such as addition of O₂, cleavage of the furan ring, or dechlorination, ultimately leading to the breakdown of the molecule. nih.gov The rate of these reactions is influenced by the number and position of chlorine atoms, with degradation rates generally decreasing as the degree of chlorination increases. acs.org

Photochemical Reactivity of Halogenated Dibenzo[b,d]furans

The photochemical behavior of halogenated dibenzo[b,d]furans is a critical area of environmental chemistry, as sunlight can be a key factor in their transformation and degradation. The reactivity is largely dictated by the nature and position of the halogen substituents on the aromatic rings. While direct photolysis is a primary degradation pathway for many halogenated aromatic compounds, the specific quantum yields and reaction mechanisms can vary significantly.

Studies on related compounds, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and their chlorinated derivatives, show that they can undergo photochemical formation of polybrominated and mixed halogenated dibenzo-p-dioxins and dibenzofurans. acs.orgnih.gov For instance, the photolysis of ortho-hydroxylated diphenyl ether derivatives under simulated sunlight conditions has been shown to yield halogenated dioxins with quantum yields ranging from 0.03 to 0.21. acs.org The yields were observed to be lower for chlorinated derivatives compared to their brominated counterparts. acs.org This suggests that the identity of the halogen atom significantly influences the photochemical reactivity.

The general mechanism for the photochemical formation of dibenzofurans from precursors like hydroxylated diphenyl ethers involves an intramolecular cyclization reaction initiated by the absorption of light. This process can lead to the formation of a new furan ring, resulting in the dibenzofuran structure. The efficiency of this process is influenced by factors such as the pH of the medium and the presence of natural substances in the water, although direct photolysis often remains the predominant process. acs.org

While specific photochemical data for this compound are not extensively available in the reviewed literature, the principles governing the photoreactivity of other halogenated dibenzofurans and their precursors provide a framework for understanding its likely behavior. It is anticipated that the carbon-chlorine and carbon-fluorine bonds would exhibit different susceptibilities to photolytic cleavage, influencing the degradation pathway and the nature of the resulting products. The complex interplay of these factors underscores the need for further experimental studies on the photochemical fate of mixed halogenated dibenzofurans like this compound.

Thermal Decomposition and Formation Mechanisms

The thermal behavior of halogenated dibenzo[b,d]furans is of significant interest, particularly in the context of high-temperature industrial processes and waste incineration, which are known sources of these compounds. The formation of polychlorinated and polybrominated dibenzofurans (PCDFs and PBDFs) often occurs in the post-combustion zone of incinerators, typically in a temperature range of 250-450°C. nih.gov

Homogeneous Gas-Phase Formation from Halogenated Phenol (B47542) Precursors

A primary pathway for the formation of polychlorinated dibenzofurans (PCDFs) is through the homogeneous gas-phase reactions of halogenated phenol precursors. nih.govresearchgate.net Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating these complex reaction mechanisms. nih.govresearchgate.net The process generally begins with the formation of chlorophenoxy radicals from chlorophenols. mdpi.com These radicals can then undergo a series of reactions, including dimerization and cyclization, to form PCDF congeners.

The dimerization of chlorophenoxy radicals is considered a major pathway in PCDF formation. researchgate.net For example, the ortho-ortho coupling of 2,4,5-trichlorophenoxy radicals is a barrierless process, facilitating the formation of the dibenzofuran structure. researchgate.net Following the initial coupling, the intermediate species undergoes further reactions, such as H-migration, isomerization, and the elimination of a water molecule, to yield the final PCDF product. mdpi.com The rate constants for these elementary steps are highly temperature-dependent, with studies calculating these rates over a temperature range of 600-1200 K. nih.govnih.gov

While specific studies on the formation of this compound from corresponding chloro-fluoro-phenol precursors are scarce, the established mechanisms for PCDF formation provide a strong basis for understanding its formation. The presence of both chlorine and fluorine on the precursor molecule would introduce additional complexity to the reaction pathways and kinetics.

Impact of Halogen Identity on Reaction Kinetics and Product Distribution

The identity and position of the halogen atoms on the precursor molecules have a profound impact on both the reaction kinetics and the final distribution of dibenzofuran congeners. Theoretical calculations have shown that the degree of chlorination of the precursor chlorophenol can significantly affect the energy barrier for the coupling of phenoxy radicals. researchgate.net

For instance, studies comparing the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs from 2,4,5-trichlorophenol (B144370) have shown that PCDD formation is often favored. nih.gov The chlorine substitution pattern has a significant effect on the dimerization of chlorophenoxy radicals. nih.gov In the formation of mixed halogenated dioxins and furans, the relative abundance of chlorinated and brominated precursors can influence the composition of the final products. greenpeace.to

The reactivity of aryl halides in cyclization reactions to form benzofurans can also depend on the halogen. While aryl fluorides are often less reactive, certain catalytic systems can promote their participation in annulation reactions to form benzo[b]furans. beilstein-journals.org In some contexts, a reactivity order of F > Br > Cl has been observed in copper-promoted intramolecular competition experiments for the synthesis of benzofurans. beilstein-journals.org This highlights that the influence of the halogen can be context-dependent, relying on the specific reaction conditions and catalytic systems involved.

In the case of this compound, the differing bond strengths and electronic effects of the chlorine and fluorine atoms would be expected to influence the kinetics of its formation and its subsequent thermal reactivity. Routes ending in the loss of a chlorine atom are often energetically more favorable than those ending in the loss of a hydrogen atom. nih.govresearchgate.net The interplay between the chloro and fluoro substituents would likely lead to a unique product distribution upon thermal decomposition or formation from mixed halogenated precursors.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Chloro 4 Fluorodibenzo B,d Furan

Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Chloro-4-fluorodibenzo[b,d]furan. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a comprehensive picture of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including halogenated dibenzofurans. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for its complete characterization. scielo.brresearchgate.netnih.govresearchgate.net

Proton (¹H) NMR: ¹H NMR spectroscopy reveals the number and environment of hydrogen atoms. In this compound, the six protons on the dibenzofuran (B1670420) skeleton would appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The precise chemical shift of each proton is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons provide critical information about their relative positions on the aromatic rings. scielo.brchemicalbook.com

Carbon-13 (¹³C) NMR: ¹³C NMR spectroscopy maps the carbon framework of the molecule. nih.gov Each of the 12 carbon atoms in the dibenzofuran structure will produce a peak in the spectrum, with its chemical shift indicating its electronic environment. Carbons bonded directly to the electronegative oxygen, chlorine, and fluorine atoms will be significantly shifted downfield. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate proton signals with their directly attached carbons and more distant carbons, respectively, which is instrumental in assigning the specific isomeric structure. scielo.brresearchgate.netmdpi.com

Fluorine-19 (¹⁹F) NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful and direct method for analyzing fluorinated compounds. nih.govescholarship.orgacs.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift provides a sensitive probe of the local electronic environment. researchgate.netrsc.org Computational methods are often used alongside experimental data to predict ¹⁹F chemical shifts, aiding in the definitive assignment of complex structures. nih.govescholarship.orgacs.org

Interactive Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Expected MultiplicitiesKey Information Provided
¹H 7.0 - 8.5Doublets, Triplets, Doublet of DoubletsPosition and connectivity of hydrogen atoms.
¹³C 100 - 160Singlets (in decoupled spectra)Carbon skeleton structure, position of substituents.
¹⁹F -100 to -140 (relative to CFCl₃)Singlet or Doublet of DoubletsPresence and electronic environment of the fluorine atom.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), LC-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. libretexts.org When coupled with chromatographic techniques like liquid chromatography (LC-MS), it also allows for the quantification of the analyte in complex mixtures. thermofisher.comnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent molecule (molecular ion). nih.govwaters.com This precision allows for the determination of the unique elemental formula, C₁₂H₆ClFO, distinguishing it from other isomers or compounds with the same nominal mass. The presence of chlorine results in a characteristic isotopic pattern (M+2 peak) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, which serves as a clear indicator for the presence of a chlorine atom in the molecule. savemyexams.com

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to confirm the core structure. For this compound, common fragmentation pathways for halogenated dibenzofurans would be expected, such as the sequential loss of carbon monoxide (CO), chlorine (Cl), and fluorine (F) radicals. researchgate.netlibretexts.orgmiamioh.edu

Interactive Table: Expected HRMS Data for this compound

Ion SpeciesElemental FormulaCalculated Exact MassExpected Isotopic Pattern
[M]⁺ C₁₂H₆³⁵ClFO220.0146Main peak for the molecule containing ³⁵Cl.
[M+2]⁺ C₁₂H₆³⁷ClFO222.0116Peak at +2 m/z units, approx. 32% intensity of [M]⁺.
[M-CO]⁺ C₁₁H₆ClFO192.0197Loss of carbon monoxide.
[M-Cl]⁺ C₁₂H₆FO185.0403Loss of chlorine radical.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

For this compound, the IR spectrum would exhibit several characteristic absorption bands. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgnih.gov The ether linkage (C-O-C) of the dibenzofuran core gives rise to a strong stretching band, typically around 1300-1000 cm⁻¹. uc.edu Most importantly, the carbon-halogen bonds will have distinct absorptions in the fingerprint region of the spectrum. The C-F stretch is typically found in the 1250-1000 cm⁻¹ range, while the C-Cl stretch appears at lower wavenumbers, generally between 850-550 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org

Interactive Table: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic Ring3100 - 3000Medium-Weak
C=C StretchAromatic Ring1600 - 1450Medium-Weak
C-O-C StretchDibenzofuran Ether1300 - 1000Strong
C-F StretchAryl-Fluoride1250 - 1100Strong
C-Cl StretchAryl-Chloride850 - 550Strong

Advanced Chromatographic Separation Techniques

Due to the existence of numerous isomers of halogenated dibenzofurans, powerful separation techniques are required to isolate and quantify a specific compound like this compound from complex environmental or synthetic samples. researchgate.netchromatographyonline.com

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like polychlorinated and polyhalogenated dibenzofurans. waters.comnih.gov Separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the GC column. For complex mixtures of isomers, high-resolution capillary columns are essential. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC provides a significant enhancement in separation power over conventional single-column GC. nih.govnih.gov In this technique, the effluent from a primary GC column is passed through a modulator that traps and then periodically injects small fractions onto a second, shorter column with a different stationary phase. youtube.comyoutube.com This results in an orthogonal separation, spreading the compounds over a two-dimensional plane and allowing for the resolution of co-eluting peaks that would overlap in a one-dimensional separation. nih.govyoutube.com This is particularly beneficial for distinguishing mixed halogenated dibenzofurans from a complex matrix. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure evolution, Ultra-Performance Liquid Chromatography (UPLC), separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. These techniques are often used for persistent organic pollutants. thermofisher.comnih.govnih.gov

For halogenated dibenzofurans, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18 or biphenyl) is used with a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol). sielc.comthermofisher.cn The choice of stationary phase is critical for resolving positional isomers; phases that offer different selectivity mechanisms, such as π-π interactions (e.g., phenyl or biphenyl (B1667301) columns), can be particularly effective at separating aromatic isomers. chromforum.orgwelch-us.comrsc.org UPLC, which uses smaller stationary phase particles and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. thermofisher.cn

Quantitative Analytical Approaches

The accurate quantification of this compound in various environmental and biological matrices presents a significant analytical challenge. This is due to its presence at trace levels and the complexity of the sample matrices. To achieve the necessary sensitivity and selectivity, advanced analytical techniques are employed.

Isotope Dilution Mass Spectrometry for High Accuracy Quantification

Isotope dilution mass spectrometry (IDMS) is a premier method for the high-accuracy quantification of this compound. This technique is renowned for its ability to minimize the effects of matrix interference and variations in sample preparation and instrument response. The core principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the target analyte, in this case, a stable isotope-labeled this compound, to the sample at the beginning of the analytical process.

This isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves similarly throughout extraction, cleanup, and analysis. Because the mass spectrometer can differentiate between the native and the labeled compound based on their mass-to-charge ratio, any loss of the analyte during sample processing is corrected for by measuring the ratio of the native analyte to the isotopically labeled standard. This approach significantly enhances the accuracy and precision of the quantification.

The application of IDMS, typically coupled with high-resolution gas chromatography (HRGC) and high-resolution mass spectrometry (HRMS), provides excellent selectivity and sensitivity for the determination of this compound. The high resolving power of the mass spectrometer is crucial for separating the analyte signal from potential isobaric interferences, which are compounds that have the same nominal mass.

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry

ParameterDescriptionRelevance to this compound Analysis
Internal Standard A stable isotope-labeled version of the analyte.A ¹³C-labeled this compound is typically used.
Spiking The addition of a known amount of the internal standard to the sample.This is the first step in the analytical procedure to ensure accurate correction for any subsequent losses.
Extraction & Cleanup Processes to isolate the analyte from the sample matrix.The co-behavior of the native analyte and the internal standard ensures that the ratio remains constant.
Mass Spectrometric Detection The measurement of the ion signals of both the native and labeled compounds.The ratio of the signal intensities is used to calculate the concentration of the native analyte.

Challenges in Congener-Specific Analysis of Mixed Halogenated Dibenzo[b,d]furans

The analysis of this compound is often complicated by its co-occurrence with a multitude of other mixed halogenated dibenzo[b,d]furans and related compounds. There are thousands of potential congeners of mixed halogenated dibenzo-p-dioxins and dibenzofurans, with several hundred potentially having toxicological significance. usda.gov This presents a formidable challenge for congener-specific analysis.

One of the primary difficulties lies in the chromatographic separation of these closely related compounds. food.gov.uk Due to their similar physicochemical properties, achieving baseline separation of all congeners in a single chromatographic run is often impossible. This co-elution can lead to overlapping mass spectral signals, making accurate quantification of individual congeners, including this compound, problematic.

Furthermore, the mass spectrometric detection itself can be challenging. While high-resolution mass spectrometry can distinguish between some isobaric interferences, it may not be sufficient to resolve all of them, especially when the mass difference is very small. food.gov.uk For instance, distinguishing a monobromo-trichloro dibenzofuran from a potential pentachlorophenanthrene interferant requires a resolution of at least 11,000. food.gov.uk

Another significant hurdle is the limited availability of certified analytical standards for all possible mixed halogenated congeners. nih.gov The synthesis and purification of these standards are complex and costly, which hampers the development and validation of analytical methods for a comprehensive range of these compounds. Without appropriate standards, the accurate identification and quantification of many congeners, including potentially novel or unexpected ones, remain a significant challenge.

Table 2: Summary of Challenges in Congener-Specific Analysis

ChallengeDescriptionImplication for this compound Analysis
Large Number of Congeners Thousands of possible mixed halogenated dibenzo[b,d]furans exist. usda.govIncreases the complexity of sample analysis and the potential for interferences.
Chromatographic Co-elution Similar physicochemical properties lead to incomplete separation. food.gov.ukCan result in inaccurate quantification due to overlapping signals.
Mass Spectrometric Interference Overlapping isotopic patterns from other co-eluting compounds. food.gov.ukRequires high-resolution mass spectrometry and careful data analysis.
Availability of Standards Limited commercial availability of certified reference materials. nih.govHinders method development, validation, and accurate quantification.
Lack of Toxic Equivalency Factors (TEFs) The toxicological potency relative to 2,3,7,8-TCDD is unknown for most mixed halogenated congeners. greenpeace.toComplicates the assessment of health risks associated with exposure to mixtures.

Theoretical and Computational Chemistry Studies on 2 Chloro 4 Fluorodibenzo B,d Furan

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, offering deep insights into molecular structure and properties. However, no specific studies applying these methods to 2-Chloro-4-fluorodibenzo[b,d]furan have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are frequently used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of novel compounds. Techniques like Gauge-Including Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). This would be particularly useful for distinguishing this compound from other mixed halogenated congeners that may be present in complex environmental or synthetic mixtures. nih.gov At present, no predicted NMR data for this specific compound has been published.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with other molecules (like solvents or biological receptors), and transport properties. For a molecule like this compound, MD simulations could be used to understand its environmental fate and transport, or its potential to interact with biological systems like the aryl hydrocarbon receptor (AhR). acs.org This area of research remains unexplored for this compound.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation and degradation of environmental contaminants. Studies on mixed halogenated dibenzofurans have used computational approaches to investigate their formation pathways from precursor molecules like chlorinated and brominated phenols. nih.govuaeu.ac.ae These studies identify transition states and calculate activation energies, providing a detailed picture of reaction kinetics. A similar computational investigation into the formation or degradation pathways of this compound could offer valuable data on its environmental persistence and potential sources, but such research has not yet been undertaken.

Computational Prediction of Reactivity and Selectivity

DFT-based descriptors such as chemical softness, electronegativity, and electrophilicity index are often used to predict the reactivity and selectivity of molecules. acs.org For PCDFs, these descriptors have been correlated with their binding affinities to the AhR, which is a key step in mediating their toxicity. acs.org Applying these computational models to this compound would allow for a theoretical prediction of its potential toxicity and reactivity. This would involve calculating these electronic descriptors and comparing them to those of well-studied, highly toxic congeners. To date, no such predictive analysis for this compound is available in the scientific literature.

Environmental Formation and Transport of Halogenated Dibenzo B,d Furans in Chemical Systems

Formation Mechanisms in Anthropogenic Processes

The formation of 2-Chloro-4-fluorodibenzo[b,d]furan is not a deliberate process but rather an unintentional byproduct of various industrial and combustion activities. The primary pathways for its creation involve high-temperature environments where the necessary chemical precursors and conditions align.

Formation during Incomplete Combustion and Incineration

Incomplete combustion and incineration processes are major sources of halogenated dibenzofurans. When materials containing both chlorine and fluorine, along with a carbon source, are burned at insufficiently high temperatures or with inadequate oxygen supply, a complex mixture of byproducts can be formed, including this compound.

Research has shown that mixed halogenated dioxins and furans can be significant products of combustion when multiple halogenated precursors are present. greenpeace.to The formation of these compounds is influenced by temperature, with lower temperatures, such as those in open burning scenarios, potentially favoring the creation of mixed halogenated congeners. greenpeace.to While specific studies on this compound are limited, the principles of formation for other mixed halogenated furans suggest that it would be generated under similar conditions.

Role of Halogenated Precursors in Environmental Formation

The formation of this compound is fundamentally dependent on the presence of both chlorinated and fluorinated organic or inorganic precursor compounds in a high-temperature reaction environment. The simultaneous presence of sources of chlorine and fluorine is a prerequisite for the formation of such mixed-halogenated molecules. greenpeace.to

Mechanistic studies on the formation of mixed bromo-chloro dibenzofurans have shown that they can arise from the condensation reactions of different halogenated phenolic precursors, such as 2-chlorophenoxy and 2-bromophenoxy radicals. nih.gov This provides a model for how this compound could be formed from the reaction of corresponding chloro- and fluoro-phenols or other aromatic precursors. The specific substitution pattern on the resulting dibenzofuran (B1670420) ring will depend on the structure of the initial precursors and the reaction conditions.

De Novo Synthesis Pathways under Thermal Conditions

De novo synthesis is a critical formation pathway for halogenated dibenzofurans in thermal processes. This mechanism involves the formation of these compounds from elemental carbon and sources of halogens on the surface of fly ash particles, particularly in the post-combustion zone of incinerators at temperatures between 200°C and 450°C.

Studies have demonstrated the de novo synthesis of both polychlorinated and polybrominated dibenzofurans. nih.govacs.org The process is understood to proceed through the reaction of carbon with chlorine or bromine species, often catalyzed by metal salts like copper chloride or copper bromide. It has also been established that de novo synthesis can produce mixed brominated-chlorinated dibenzodioxins and dibenzofurans. greenpeace.to By extension, it is highly probable that in the presence of both chlorine and fluorine sources, this compound can be formed via this pathway on fly ash particles under suitable thermal conditions.

Environmental Distribution and Partitioning Behavior

Once formed, this compound can be released into the environment and undergo transport and partitioning processes that determine its ultimate fate and distribution.

Atmospheric Transport and Deposition

The primary mode of long-range environmental transport for compounds like this compound is through the atmosphere. ntis.govosti.gov These compounds can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. The partitioning between these two phases is a critical factor in their transport and deposition.

The vapor-to-particle ratio is largely governed by the compound's vapor pressure and the ambient temperature. ntis.govosti.gov Compounds with lower vapor pressure will tend to be more associated with particles and are subject to dry and wet deposition closer to the source. Conversely, more volatile compounds can be transported over longer distances in the vapor phase. The presence of mixed halogenated dioxins and furans in various environmental compartments far from their likely sources is evidence of their capacity for atmospheric transport. food.gov.uk

Partitioning Between Environmental Compartments (e.g., air, water, soil, sediment)

The partitioning behavior of this compound between different environmental media dictates its concentration and persistence in various ecosystems. This behavior is governed by its physicochemical properties, such as its water solubility, octanol-water partition coefficient (Kow), and Henry's Law constant.

Studies on polychlorinated dibenzofurans have shown that they tend to partition from water to suspended solids and sediments due to their hydrophobic nature. nih.gov It is expected that this compound would exhibit similar behavior, leading to its accumulation in soil and sediment. The octanol-water partition coefficient is a key parameter for predicting this partitioning, and quantitative structure-activity relationship (QSAR) models can be used to estimate this property for mixed halogenated compounds. inchem.org The distribution in the aquatic environment is heavily skewed towards the solid phase, with a significant percentage of the total amount of polychlorinated dibenzo-p-dioxins and dibenzofurans being found in suspended solids. nih.gov

Degradation Pathways in Environmental Matrices

The environmental persistence of halogenated dibenzofurans is largely determined by their susceptibility to various degradation processes. These include photodegradation, chemical degradation, and microbial biotransformation. The nature and position of the halogen substituents on the dibenzofuran ring structure play a crucial role in the rate and pathway of degradation.

The hydrolysis of halogenated aromatic compounds, including dibenzofurans, is generally a slow process under typical environmental pH and temperature conditions. The carbon-halogen bonds in these compounds are relatively stable and resistant to cleavage by water. However, under specific conditions, such as elevated temperatures and the presence of catalysts, hydrolysis can occur.

Research on the hydrolysis of haloaromatics suggests that the reaction can proceed through nucleophilic substitution, where a hydroxyl group replaces the halogen atom. The rate of hydrolysis is influenced by the nature of the halogen, with iodo- and bromo- compounds being more reactive than chloro- and fluoro- compounds. For this compound, the chlorine atom would be more susceptible to hydrolysis than the fluorine atom. The reaction may be facilitated in acidic or basic conditions, although extreme conditions are often required for significant degradation to occur. Industrial processes or specific waste treatment scenarios might provide the necessary conditions for the chemical degradation of such compounds.

The microbial degradation of chlorinated dibenzofurans has been the subject of considerable research, offering a promising avenue for the bioremediation of contaminated sites. Several bacterial strains have been identified that can degrade mono- and dichlorinated dibenzofurans.

Studies on bacteria such as Sphingomonas sp. strain RW1 and Terrabacter sp. strain DBF63 have shown that the initial step in the aerobic degradation of chlorinated dibenzofurans is typically an angular dioxygenase attack. nih.govnih.govnih.govnih.govresearchgate.net This enzymatic reaction can occur on either the chlorinated or the non-chlorinated aromatic ring. nih.gov For a compound like this compound, this would likely lead to the formation of chlorinated and fluorinated catechols or salicylates. nih.govnih.gov These intermediates are then further metabolized through ring cleavage and subsequent enzymatic reactions, ultimately leading to mineralization.

The position of the halogen atoms significantly influences the degradability of the compound. For instance, Sphingomonas sp. strain RW1 was found to degrade several mono- and dichlorinated dibenzofurans but not more highly chlorinated congeners. nih.govnih.govresearchgate.net The degradation of 4-chlorodibenzofuran (B1201407) by this strain resulted in the stoichiometric conversion to 3-chlorosalicylate. nih.govnih.gov The degradation of 2-chlorodibenzofuran (B1219818) has also been documented. researchgate.net

Anaerobic dehalogenation is another important microbial process, particularly in sediments and anoxic environments. rutgers.edu This process involves the removal of halogen substituents, with chlorine being more readily removed than fluorine. Reductive dechlorination of chlorinated dibenzofurans can lead to the formation of less toxic, more biodegradable congeners. rutgers.edu

Compound NameDegrading MicroorganismDegradation Pathway/Products
Monochlorinated DibenzofuransSphingomonas sp. strain RW1Dioxygenolytic attack on either ring, formation of corresponding chlorinated salicylates and catechols. nih.govnih.gov
Dichlorinated DibenzofuransSphingomonas sp. strain RW1Dioxygenolytic attack, formation of dichlorinated salicylates and catechols. nih.govnih.gov
4-ChlorodibenzofuranSphingomonas sp. strain RW1Stoichiometric conversion to 3-chlorosalicylate. nih.govnih.gov
2-ChlorodibenzofuranTerrabacter sp. strain DBF63, Pseudomonas sp. strain CA10Conversion to 5-chlorosalicylic acid. nih.gov

Environmental Persistence and Transformation Kinetics

The environmental persistence of halogenated dibenzofurans is a function of their resistance to the degradation pathways mentioned above. Generally, the persistence of these compounds increases with the degree of halogenation. The presence of both chlorine and fluorine in this compound likely contributes to its stability in the environment.

The kinetics of transformation are expected to be slow under typical environmental conditions. The rate of degradation will depend on a variety of factors, including the intensity of sunlight for photodegradation, the presence of specific microbial populations and electron acceptors/donors for biodegradation, and the physicochemical conditions of the environmental matrix (e.g., pH, temperature, organic matter content).

Applications of 2 Chloro 4 Fluorodibenzo B,d Furan in Advanced Materials Science

Application in Organic Electronic and Optoelectronic Devices

The rigid and planar structure of the dibenzo[b,d]furan core makes it an attractive building block for organic semiconductors. The introduction of chloro and fluoro substituents at the 2 and 4 positions, respectively, is anticipated to modulate the electronic properties of the parent molecule, making it a candidate for various applications in organic electronics.

Role as a Core Structure in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

While direct applications of 2-Chloro-4-fluorodibenzo[b,d]furan as a primary emitting or charge-transporting material in published OLED studies are not extensively documented, its structural motifs are relevant. The dibenzofuran (B1670420) core is a well-known component in materials for OLEDs, often serving as a part of a larger molecular structure for host materials or as a building block for thermally activated delayed fluorescence (TADF) emitters. The presence of halogen atoms like chlorine and fluorine can enhance the performance of OLED materials. For instance, halogenation is a known strategy to influence the spin-orbit coupling, which can be beneficial for phosphorescent OLEDs. Furthermore, the electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels, potentially improving charge injection and transport balance in a device.

Charge Transport and Emissive Properties of Derivatives

The charge transport and emissive properties of materials derived from or incorporating the this compound skeleton are of significant interest. The inherent properties of the dibenzofuran unit suggest that its derivatives could possess good charge-carrying capabilities.

Research into analogous halogenated polycyclic aromatic hydrocarbons provides insights into the potential charge transport characteristics. A study on halogenated dibenzo[a,j]perylenes revealed that the introduction of chlorine and fluorine atoms significantly alters electronic properties and crystal packing. acs.org Notably, a chlorinated derivative exhibited a higher hole mobility of 0.25 cm² V⁻¹ s⁻¹ compared to its fluorinated and non-halogenated counterparts. acs.org This enhancement is attributed to factors like altered molecular packing and the influence of the chlorine atom's d-orbitals on electron delocalization. acs.org

The emissive properties are also expected to be tunable. The combination of a chloro and a fluoro substituent on the dibenzofuran core can create a specific electronic environment that could be harnessed in the design of new emitters. The position of these substituents would play a crucial role in determining the emission wavelength and quantum efficiency.

Integration into Functional Materials for Specific Performance Enhancements

The integration of this compound as a building block into more complex functional materials, such as polymers or dendrimers, could lead to specific performance enhancements. Its rigid structure can impart thermal stability and a high glass transition temperature to polymers, which is advantageous for the longevity of organic electronic devices.

Due to its aromatic nature, this compound has potential utility in the development of new materials with tailored electronic or optical properties. smolecule.com The presence of both chlorine and fluorine offers multiple sites for further chemical modification, allowing for the synthesis of a wide array of derivatives with specific functionalities. These derivatives could be designed to have improved solubility for solution-based processing or to promote specific intermolecular interactions for optimized solid-state packing.

Structure-Property Relationships Governing Material Performance

The relationship between the molecular structure of this compound and its potential material performance is governed by several key factors. The determination and characterization of these structure-property relationships are fundamental to designing new functional materials. rsc.org

The positions of the substituents are also paramount. The 2 and 4 positions on the dibenzofuran skeleton will lead to a specific dipole moment, which will, in turn, affect the bulk properties of the material, such as its morphology and charge transport characteristics. Computational studies on similar aromatic systems have shown that the substitution pattern significantly impacts charge transfer integrals and reorganization energies, which are key parameters for charge mobility. nih.gov

The following table summarizes some of the key properties of related compounds, illustrating the influence of halogenation on material characteristics.

Compound/SystemKey FindingReference
Halogenated Dibenzo[a,j]perylenesChlorinated derivative showed a hole mobility of 0.25 cm² V⁻¹ s⁻¹, higher than the fluorinated version. acs.org
Chloro and Fluoro substituted Zn(II) 8-hydroxyquinolinatesChloro-substituted complex led to better overall OLED performance than the fluoro-substituted one. rsc.org
Dibenzocoronene Tetracarboxdiimide DerivativesSubstitution with different functional groups significantly alters the absorption spectra and charge carrier mobility. nih.gov

Future Research Directions and Emerging Opportunities for 2 Chloro 4 Fluorodibenzo B,d Furan

Development of Green Chemistry Approaches for Sustainable Synthesis

The development of environmentally benign synthesis methods is a cornerstone of modern chemical research. For a compound like 2-Chloro-4-fluorodibenzo[b,d]furan, future research into its sustainable synthesis would likely focus on several key green chemistry principles. These include minimizing waste, using less hazardous reagents, and improving energy efficiency.

Potential green synthesis strategies could involve catalytic methods, such as palladium-catalyzed cross-coupling reactions, to construct the dibenzofuran (B1670420) core. The use of greener solvents, like water or supercritical fluids, would be a significant advancement over traditional volatile organic solvents. Biocatalysis, employing enzymes to carry out specific transformations, could also offer a highly selective and environmentally friendly route. However, no specific green synthesis routes for this compound have been reported.

In-Depth Mechanistic Studies of Complex Reactivity Pathways

Understanding the reactivity of this compound is crucial for predicting its behavior and potential applications. In-depth mechanistic studies would be required to elucidate its reaction pathways. This would involve investigating its susceptibility to nucleophilic and electrophilic attack, its stability under various conditions, and the influence of the chloro and fluoro substituents on the reactivity of the dibenzofuran ring system.

Computational chemistry could play a vital role in modeling reaction mechanisms and predicting the most likely sites of reaction. Experimental techniques such as kinetic studies, isotopic labeling, and spectroscopic analysis of reaction intermediates would be essential to validate theoretical predictions. At present, there are no published studies detailing the reactivity or mechanistic pathways of this specific compound.

Advancements in Ultra-Trace Analytical Detection and Quantification

The ability to detect and quantify minute amounts of chemical compounds in various environmental and biological matrices is critical. For this compound, developing ultra-trace analytical methods would be a priority, particularly if it were to be identified as a persistent organic pollutant or a compound of interest in material science.

Advanced analytical techniques such as high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) would likely be the methods of choice. These techniques offer the high sensitivity and selectivity required for detecting compounds at parts-per-trillion (ppt) or even lower concentrations. The development of certified reference materials would also be necessary to ensure the accuracy and comparability of analytical data. Currently, no specific analytical methods for the ultra-trace detection of this compound are documented.

Exploration of Novel Material Science Applications with Enhanced Performance

Dibenzofuran derivatives have been explored for their potential in various material science applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of advanced polymers. The specific electronic and photophysical properties of this compound, imparted by its halogen substituents, could make it a candidate for such applications.

Future research would need to focus on synthesizing and characterizing the optical and electronic properties of this compound. This would involve measuring its absorption and emission spectra, determining its energy levels (HOMO and LUMO), and assessing its charge transport characteristics. Incorporation into device architectures would then allow for the evaluation of its performance in specific applications. There is currently no information on the material science applications of this compound.

Integrated Modeling Approaches for Comprehensive Environmental Behavior Prediction

Predicting the environmental fate and transport of a chemical is essential for assessing its potential impact. For this compound, integrated modeling approaches would be employed to simulate its behavior in different environmental compartments such as air, water, soil, and biota.

These models would incorporate the compound's physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with data on its degradation rates (photodegradation, biodegradation). Quantitative Structure-Activity Relationship (QSAR) models could be used to estimate these properties in the absence of experimental data. However, without foundational experimental data on this compound, the accuracy of such models would be limited. No environmental behavior prediction models specific to this compound have been developed.

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